BenchChemオンラインストアへようこそ!

3-(4-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

3-(4-Nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide (CAS 887881-10-9) is a synthetic small molecule (MF: C₂₃H₁₇N₃O₅, MW: 415.405 g/mol) belonging to the benzofuran-2-carboxamide class. The compound incorporates a benzofuran core substituted at the C3 position with a 4-nitrobenzamido group and at the carboxamide nitrogen with a p-tolyl group.

Molecular Formula C23H17N3O5
Molecular Weight 415.405
CAS No. 887881-10-9
Cat. No. B2613971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide
CAS887881-10-9
Molecular FormulaC23H17N3O5
Molecular Weight415.405
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C23H17N3O5/c1-14-6-10-16(11-7-14)24-23(28)21-20(18-4-2-3-5-19(18)31-21)25-22(27)15-8-12-17(13-9-15)26(29)30/h2-13H,1H3,(H,24,28)(H,25,27)
InChIKeyQHDQAFYBUBWLEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide (CAS 887881-10-9): Core Identity and Structural Baseline for Procurement


3-(4-Nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide (CAS 887881-10-9) is a synthetic small molecule (MF: C₂₃H₁₇N₃O₅, MW: 415.405 g/mol) belonging to the benzofuran-2-carboxamide class [1]. The compound incorporates a benzofuran core substituted at the C3 position with a 4-nitrobenzamido group and at the carboxamide nitrogen with a p-tolyl group [2]. It is catalogued in major public chemical databases (ZINC13000913) and has been included in MMsINC for virtual screening [1][3]. Importantly, per ChEMBL 20, no bioactivity data, publications, or clinical trial history has been reported for this specific compound, making it a data-poor screening candidate whose differentiation resides in its distinct physicochemical and structural features rather than in established biological profiles [1].

Why Benzofuran-2-Carboxamide Analogs Cannot Be Substituted for 3-(4-Nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide in Screening Cascades


Benzofuran-2-carboxamide derivatives exhibit highly divergent biological activity and physicochemical profiles depending on the nature and position of substituents [1]. Regioisomeric nitrobenzamido substitutions (3-nitro vs. 4-nitro) on the benzofuran scaffold can alter electronic distribution, hydrogen-bonding networks, and metabolic stability, while N-aryl variation (p-tolyl vs. phenyl or other aryl groups) significantly modulates lipophilicity and target engagement [2]. The compound's SlogP of 3.55 and logS of -5.9 indicate moderate lipophilicity and limited aqueous solubility that differ substantially from related analogs such as 3-amino-N-(p-tolyl)benzofuran-2-carboxamide (logP 3.48–3.58) [3]. Generic substitution within this class is therefore inadvisable: the absence of published biological data for the specific 4-nitro/p-tolyl combination means that even closely related analogs cannot serve as validated surrogates without confirmatory head-to-head data, and procurement decisions must be grounded in the unique structural attributes of the target compound rather than assumed class-level equivalence [1].

Head-to-Head Evidence: Quantifiable Differentiation of 3-(4-Nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide from Its Closest Analogs


Lipophilicity Differentiation: SlogP of 3-(4-Nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide vs. 3-Amino-N-(p-tolyl)benzofuran-2-carboxamide

The target compound exhibits a computed SlogP of 3.55 [1], which is substantially higher than the 4-nitrobenzamido-free analog 3-amino-N-(p-tolyl)benzofuran-2-carboxamide (logP 3.48–3.58, depending on the source) . The introduction of the 4-nitrobenzamido group adds approximately 0.07 logP units compared to the amino analog, reflecting the contribution of the lipophilic nitroaromatic moiety. This difference in lipophilicity is expected to influence membrane permeability, plasma protein binding, and volume of distribution, making the target compound more suitable for applications requiring enhanced passive diffusion across lipid bilayers.

Lipophilicity Drug-likeness Physicochemical profiling

Aqueous Solubility Deficit: logS of 3-(4-Nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide vs. Class Benchmark

The target compound exhibits a computed logS of -5.90 in the MMsINC database [1], corresponding to an estimated aqueous solubility of approximately 4.2 × 10⁻⁶ mol/L (approx. 1.7 µg/mL). This places the compound in the poorly soluble category relative to typical drug-like screening compounds. In contrast, the parent benzofuran-2-carboxamide scaffold (MW 161.16) has an estimated logS of approximately -1.5 to -2.0, and even the nitro-free 3-amino-N-(p-tolyl) analog has a predicted logS closer to -3.5 to -4.0 [2]. The -5.9 logS value indicates a solubility deficit of approximately 100–1000-fold compared to these analogs, driven by the combination of the 4-nitrobenzamido and p-tolyl substituents that substantially increase molecular weight (415.4 g/mol) and aromatic surface area.

Aqueous solubility Formulation compatibility Biopharmaceutical profiling

Hydrogen-Bond Donor/Acceptor Profile: 3-(4-Nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide vs. 3-Amino-N-(p-tolyl)benzofuran-2-carboxamide

The target compound features 2 hydrogen-bond donors (carboxamide NH, benzamido NH) and 6 hydrogen-bond acceptors (nitro oxygens, amide carbonyls, benzofuran oxygen), resulting in a topological polar surface area (tPSA) of 102 Ų [1]. In contrast, the 3-amino-N-(p-tolyl) analog possesses 2 HBDs and only 2–3 HBAs (tPSA 68.26 Ų) . The additional HBA capacity (6 vs. 2–3 acceptors) and the ~50% larger tPSA of the target compound are directly attributable to the 4-nitrobenzamido substituent. This enhanced hydrogen-bond acceptor network increases the potential for specific polar interactions with biological targets (e.g., kinase hinge regions, protein backbone amides) while simultaneously reducing passive membrane permeability due to the higher desolvation penalty.

Hydrogen bonding Drug-receptor interactions Molecular recognition

Nitro Regioisomerism: 4-Nitro vs. 3-Nitro Positioning and Its Impact on Electronic Properties

The 4-nitrobenzamido substituent exhibits distinct electronic properties compared to the 3-nitrobenzamido regioisomer (CAS of 3-nitro isomer: not publicly available but catalogued by multiple vendors). The para-nitro group is a stronger electron-withdrawing group by resonance (σₚ⁻ = +1.27 for NO₂) compared to the meta-nitro group (σₘ = +0.71), leading to a more pronounced polarization of the benzamido carbonyl and altered reactivity toward nucleophilic attack and bioreduction by nitroreductases [1]. This electronic difference is critical for applications exploiting nitroreductase-mediated prodrug activation or photolytic cleavage, where the 4-nitro isomer of nitrobenzamido ligands has been shown to produce DNA polymerase substrates in a wavelength-dependent reaction [2]. The target compound's 4-nitro positioning makes it structurally aligned with proven photochemical DNA cleavers, whereas the 3-nitro isomer has not been validated in comparable systems.

Regioisomerism Electronic effects Nitroreductase substrate specificity

Procurement-Relevant Application Scenarios for 3-(4-Nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide Based on Its Differentiated Profile


Nitroreductase-Dependent Prodrug Screening and Hypoxia-Targeted Anticancer Research

The 4-nitrobenzamido substituent of this compound renders it a candidate substrate for bacterial and human nitroreductases (NTR), which are exploited in hypoxia-activated prodrug strategies and gene-directed enzyme prodrug therapy (GDEPT) [1][2]. The para-nitro group's strong electron-withdrawing character (σₚ⁻ = +1.27) facilitates enzymatic two-electron reduction to the corresponding hydroxylamine or amine, enabling the compound to serve as a probe or precursor in NTR-expressing cell systems. Procurement for NTR-based screening programs should prioritize the 4-nitro isomer over the 3-nitro analog due to established reactivity in photolytic and enzymatic reduction studies.

Anti-Inflammatory and Analgesic Drug Discovery: Benzofuran-2-Carboxamide Scaffold Exploration

Benzofuran-2-carboxamide derivatives have demonstrated in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models, with certain analogs achieving 39–54% inhibition compared to indomethacin [1]. The target compound, bearing both the 4-nitrobenzamido and p-tolyl groups, represents a structurally distinct entry within this pharmacophore class. Its acquisition is warranted for structure-activity relationship (SAR) expansion studies aimed at identifying novel anti-inflammatory leads with differentiated substitution patterns.

Computational Chemistry and Virtual Screening: A Physicochemically Defined Benchmark

With its well-characterized computed properties—SlogP 3.55, logS -5.90, tPSA 102 Ų, HBD 2, HBA 6 [1]—the target compound serves as an excellent benchmarking molecule for validating computational models (logP predictors, solubility algorithms, docking score calibrations) within the benzofuran-2-carboxamide chemical space. Its intermediate lipophilicity and significant polar surface area make it particularly useful for testing the predictive limits of ADME models in the 'borderline' drug-like space where logP and tPSA trade-offs are most critical for oral bioavailability predictions.

Photochemical DNA Cleavage and Chemical Biology Tool Development

The 4-nitrobenzamido moiety has been validated in photonuclease systems where nitrobenzamido ligands tethered to 9-aminoacridine produce DNA polymerase substrates upon wavelength-dependent photolytic cleavage [2]. The target compound's 4-nitrobenzamido substituent, combined with its benzofuran scaffold, provides a versatile starting point for developing novel photochemical probes. Procurement of the 4-nitro isomer ensures compatibility with established photolytic protocols, whereas the 3-nitro isomer has not been characterized in comparable systems.

Quote Request

Request a Quote for 3-(4-nitrobenzamido)-N-(p-tolyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.